4-Hydroxypropranolol hydrochloride (CAS 14133-90-5) is the hydrochloride salt of the primary active, equipotent metabolite of the non-selective β-adrenergic antagonist propranolol. In procurement and laboratory workflows, it is primarily sourced as a high-purity analytical standard for pharmacokinetic profiling, forensic toxicology, and receptor pharmacology. Unlike the parent compound, this specific metabolite exhibits distinct intrinsic sympathomimetic activity (ISA) and potent antioxidant properties, making it an essential reference material for accurately modeling the full in vivo pharmacological profile and metabolic fate of propranolol-based therapies .
Substituting the parent drug (propranolol hydrochloride) for 4-hydroxypropranolol hydrochloride in analytical or pharmacological assays fundamentally compromises data integrity. While both compounds are equipotent at β1 and β2 receptors, propranolol lacks the intrinsic sympathomimetic activity and direct antioxidant properties unique to the 4-hydroxy metabolite . Furthermore, utilizing the free base form of 4-hydroxypropranolol introduces severe aqueous solubility bottlenecks in physiological buffers. Crucially, generic handling protocols designed for propranolol will result in rapid degradation of 4-hydroxypropranolol; the metabolite is highly susceptible to oxidation and strictly requires the co-administration of antioxidants (such as ascorbic acid) during extraction and storage to maintain structural integrity [1].
4-Hydroxypropranolol hydrochloride demonstrates equipotent inhibition at β1- and β2-adrenergic receptors with pA2 values of 8.24 and 8.26, respectively. However, unlike the parent drug propranolol, which acts as a pure antagonist, 4-hydroxypropranolol possesses distinct intrinsic sympathomimetic activity (ISA) and potent antioxidant properties .
| Evidence Dimension | Receptor inhibition (pA2) and Intrinsic Sympathomimetic Activity (ISA) |
| Target Compound Data | pA2 = 8.24 (β1) / 8.26 (β2); Positive for ISA and antioxidant properties |
| Comparator Or Baseline | Propranolol HCl (Equipotent pA2; Negative for ISA and direct antioxidant properties) |
| Quantified Difference | Qualitative shift from pure antagonism to partial agonism (ISA) with equipotent receptor affinity |
| Conditions | In vitro β-adrenergic receptor binding assays |
Procurement of this specific metabolite is mandatory for researchers who need to isolate and study the ISA and antioxidant effects that the parent drug cannot replicate.
The phenolic hydroxyl group in 4-hydroxypropranolol makes it highly susceptible to rapid oxidation in aqueous and biological matrices, a vulnerability not shared by propranolol. Analytical extraction and storage strictly require the addition of antioxidants, such as 5 mg/mL ascorbic acid, to prevent degradation. Furthermore, stock solutions must be maintained at -80°C to ensure a 6-month shelf life, whereas the parent compound is significantly more stable[1].
| Evidence Dimension | Oxidative stability and storage temperature limits |
| Target Compound Data | Rapidly oxidizes; requires ascorbic acid and -80°C storage for 6-month stability |
| Comparator Or Baseline | Propranolol HCl (Stable without antioxidants under standard laboratory conditions) |
| Quantified Difference | Absolute requirement for antioxidant co-formulation and ultra-low temperature storage |
| Conditions | Aqueous stock solutions and biological matrix extractions (e.g., plasma/urine) |
Buyers must account for the strict cold-chain logistics and simultaneous procurement of stabilizing reagents (ascorbic acid) to ensure reproducible analytical quantification.
Sourcing the hydrochloride salt of 4-hydroxypropranolol rather than the free base provides critical processability advantages. The HCl salt ensures a solubility of ≥ 2.5 mg/mL in compatible solvents including water, DMSO, and methanol, facilitating immediate dissolution into physiological buffers without the need for harsh organic co-solvents that could disrupt in vitro cellular assays .
| Evidence Dimension | Aqueous and polar solvent solubility |
| Target Compound Data | 4-Hydroxypropranolol hydrochloride (Soluble in water, DMSO, Methanol at ≥ 2.5 mg/mL) |
| Comparator Or Baseline | 4-Hydroxypropranolol free base (Poor aqueous solubility) |
| Quantified Difference | Significant improvement in aqueous dissolution rates |
| Conditions | Standard laboratory formulation at room temperature |
The hydrochloride salt eliminates formulation bottlenecks, ensuring rapid and uniform dosing in high-throughput LC-MS/MS and cellular assays.
Because 4-hydroxypropranolol is the primary active metabolite generated via CYP2D6-mediated aromatic hydroxylation, its hydrochloride salt is procured as an essential neat or internal standard for LC-MS/MS. It enables the precise quantification of propranolol clearance and metabolic pathways in hepatic microsomal assays and clinical plasma samples, provided the samples are stabilized with ascorbic acid [1].
The compound is utilized in specialized in vitro assays where researchers must differentiate the pure antagonistic effects of propranolol from the intrinsic sympathomimetic and antioxidant activities of its metabolite. It serves as a critical probe for understanding the full pharmacodynamic profile of beta-blocker therapies .
In environmental toxicology and wastewater management, 4-hydroxypropranolol hydrochloride is used as a reference standard to track the biodegradation transformation products (bioTPs) of beta-blockers. It allows analytical chemists to monitor the incomplete mineralization and specific degradation pathways of pharmaceutical pollutants in water treatment facilities [2].